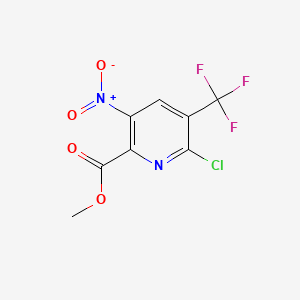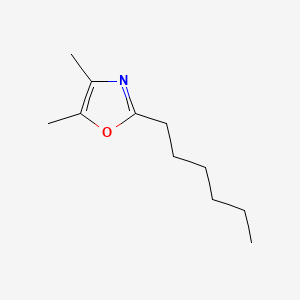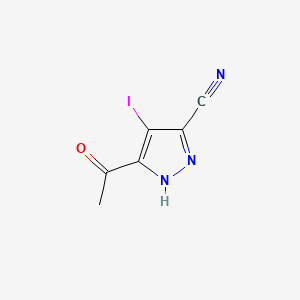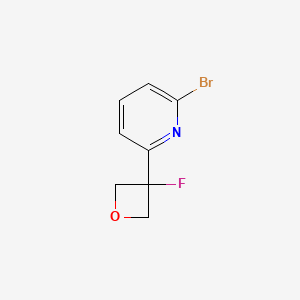
2-Bromo-6-(3-fluorooxetan-3-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6-(3-fluorooxetan-3-yl)pyridine is a chemical compound characterized by a bromine atom and a fluorooxetan-3-yl group attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-(3-fluorooxetan-3-yl)pyridine typically involves multiple steps, starting with the formation of the pyridine ring followed by the introduction of the bromine and fluorooxetan-3-yl groups. Common synthetic routes include halogenation reactions and nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale chemical reactors under controlled conditions. The process involves the use of catalysts and specific reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-6-(3-fluorooxetan-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: Conversion of the bromine atom to a higher oxidation state.
Reduction: Reduction of the pyridine ring or the fluorooxetan-3-yl group.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation reactions often use oxidizing agents like potassium permanganate or chromium trioxide.
Reduction reactions may involve hydrogen gas and a metal catalyst.
Substitution reactions typically use nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation can produce this compound oxide.
Reduction can yield this compound hydride.
Substitution can result in various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Bromo-6-(3-fluorooxetan-3-yl)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its use in drug development, particularly in targeting specific biological pathways.
Industry: Employed in the production of advanced materials and chemical sensors.
Wirkmechanismus
The compound exerts its effects through specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to desired therapeutic outcomes. The exact mechanism depends on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-6-(3-fluorooxetan-3-yl)pyridine is unique due to its specific structural features. Similar compounds include:
2-Bromo-6-(3-chlorooxetan-3-yl)pyridine
2-Bromo-6-(3-methoxyoxetan-3-yl)pyridine
2-Bromo-6-(3-ethoxyoxetan-3-yl)pyridine
These compounds differ in the substituents attached to the oxetan ring, which can affect their chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C8H7BrFNO |
|---|---|
Molekulargewicht |
232.05 g/mol |
IUPAC-Name |
2-bromo-6-(3-fluorooxetan-3-yl)pyridine |
InChI |
InChI=1S/C8H7BrFNO/c9-7-3-1-2-6(11-7)8(10)4-12-5-8/h1-3H,4-5H2 |
InChI-Schlüssel |
HAUBZRNURRDPAX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CO1)(C2=NC(=CC=C2)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


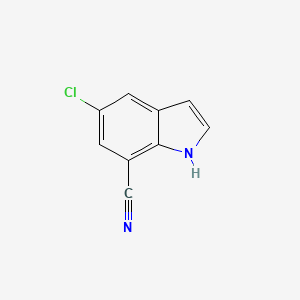
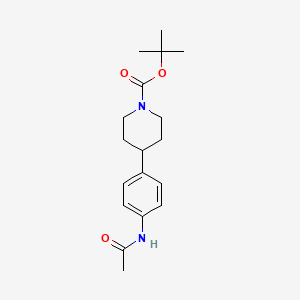
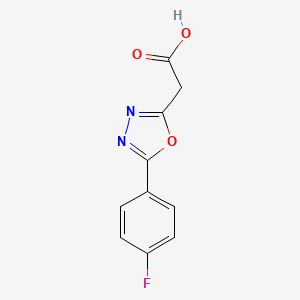
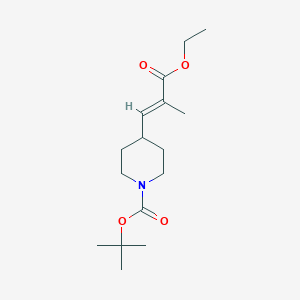
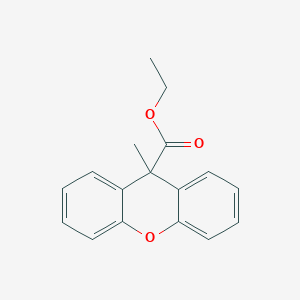
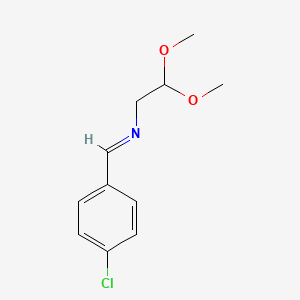

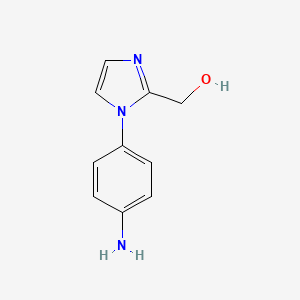
![1-[4-(4-Methylamino-6-phenyl-pyrimidin-2-ylamino)-phenyl]-cyclobutanecarboxylic acid](/img/structure/B15365956.png)
